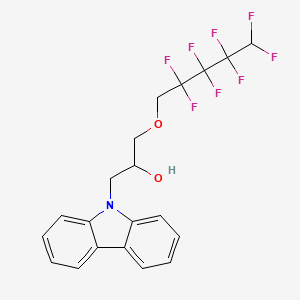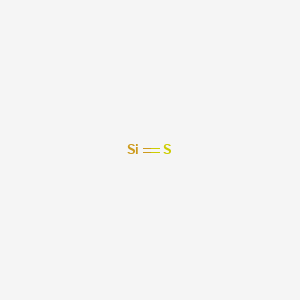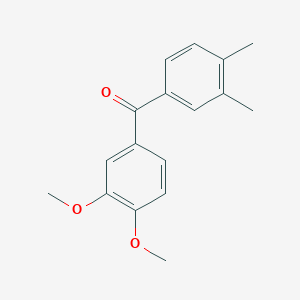
Sulfanylidenesilicon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfanylidenesilicon is a compound that features a silicon atom double-bonded to a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfanylidenesilicon can be synthesized through several methods. One common approach involves the reaction of silicon tetrachloride with hydrogen sulfide under controlled conditions. Another method includes the use of organosilicon compounds as precursors, which react with sulfur-containing reagents to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where silicon and sulfur compounds are combined under high temperatures and pressures. The process is carefully monitored to ensure the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfanylidenesilicon undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form silicon dioxide and sulfur dioxide.
Reduction: Can be reduced to form silicon and hydrogen sulfide.
Substitution: Reacts with halogens to form silicon halides and sulfur halides.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxygen or ozone at elevated temperatures.
Reduction: Often carried out using hydrogen gas or reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions usually require halogen gases such as chlorine or bromine.
Major Products
Oxidation: Silicon dioxide and sulfur dioxide.
Reduction: Silicon and hydrogen sulfide.
Substitution: Silicon halides and sulfur halides.
Wissenschaftliche Forschungsanwendungen
Sulfanylidenesilicon has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other silicon-sulfur compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials, including semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism by which sulfanylidenesilicon exerts its effects involves the interaction of the silicon-sulfur bond with various molecular targets. In biological systems, it can interact with cellular membranes and proteins, leading to changes in cellular function. In industrial applications, its unique chemical properties enable it to act as a catalyst or a reactive intermediate in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Silicon disulfide (SiS2)
- Silicon tetrafluoride (SiF4)
- Silicon tetrachloride (SiCl4)
Uniqueness
Sulfanylidenesilicon is unique due to its specific silicon-sulfur double bond, which imparts distinct chemical reactivity and properties compared to other silicon compounds. This uniqueness makes it valuable for specialized applications in materials science and catalysis.
Eigenschaften
CAS-Nummer |
50927-81-6 |
|---|---|
Molekularformel |
SSi |
Molekulargewicht |
60.15 g/mol |
IUPAC-Name |
sulfanylidenesilicon |
InChI |
InChI=1S/SSi/c1-2 |
InChI-Schlüssel |
DWFFKGPZNGKUPH-UHFFFAOYSA-N |
Kanonische SMILES |
[Si]=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide](/img/structure/B14147999.png)
![Methyl 2-acetamido-3,3,3-trifluoro-2-[(4-methylpyridin-2-yl)amino]propanoate](/img/structure/B14148004.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl 2,3-dihydro-2-[3-[[(2-methylphenyl)amino]carbonyl]phenyl]-1,3-dioxo-1H-isoindole-5-carboxylate](/img/structure/B14148012.png)
![2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-5-indolyl]acetic acid](/img/structure/B14148024.png)
![6-ethyl-6-methyl-2-(methylthio)-5,8-dihydro-3H-pyrano[2,3]thieno[2,4-b]pyrimidine-4-thione](/img/structure/B14148029.png)
![4-{(E)-[(4-Methoxyphenyl)imino]methyl}benzoic acid](/img/structure/B14148036.png)
![N-(5,7-diphenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanesulfonamide](/img/structure/B14148044.png)
![6-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one](/img/structure/B14148048.png)
![1-[trans-4-[(1E)-2-(trans-4-Ethenylcyclohexyl)ethenyl]cyclohexyl]-4-methylbenzene](/img/structure/B14148056.png)



![(2E)-N-(2-{(2Z)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-2-oxoethyl)-3-(2-methoxyphenyl)prop-2-enamide (non-preferred name)](/img/structure/B14148077.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide](/img/structure/B14148082.png)
